molecular formula C4H13ClN2O2S B2888469 N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride CAS No. 1820649-90-8

N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride

Cat. No.: B2888469
CAS No.: 1820649-90-8
M. Wt: 188.67
InChI Key: NPYYSCKOYYHFDN-UHFFFAOYSA-N
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Description

N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride is a chemical compound with the molecular formula C4H13ClN2O2S and a molecular weight of 188.68 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride typically involves the reaction of N-methyl-2-(methylamino)ethanesulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Methyl-2-(methylamino)ethanesulfonamide hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-methyl-2-(methylamino)ethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c1-5-3-4-9(7,8)6-2;/h5-6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYYSCKOYYHFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820649-90-8
Record name N-methyl-2-(methylamino)ethane-1-sulfonamide hydrochloride
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